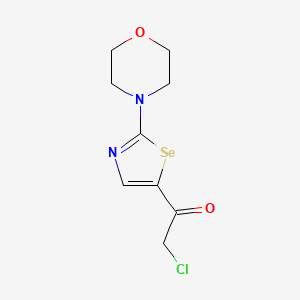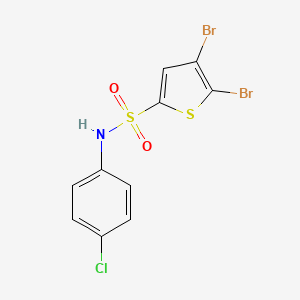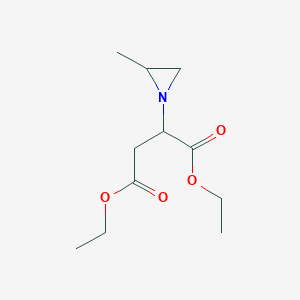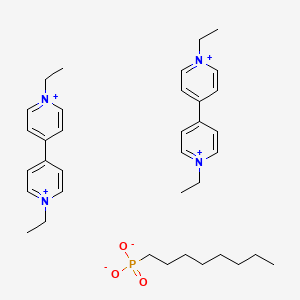
5-(Chloroacetyl)-2-morpholinoselenazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloroacetyl)-2-morpholinoselenazole is a selenium-containing heterocyclic compound. Selenium derivatives have garnered significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound is particularly noted for its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroacetyl)-2-morpholinoselenazole typically involves the reaction of chloroacetyl chloride with 2-morpholinoselenazole. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-morpholinoselenazole and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen or argon gas. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: Chloroacetyl chloride is added dropwise to a solution of 2-morpholinoselenazole in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-(Chloroacetyl)-2-morpholinoselenazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include selenides.
科学的研究の応用
5-(Chloroacetyl)-2-morpholinoselenazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used to study the role of selenium in biological systems, particularly its antioxidant properties.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex selenium-containing compounds.
作用機序
The mechanism of action of 5-(Chloroacetyl)-2-morpholinoselenazole involves its interaction with cellular components. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The selenium atom can participate in redox reactions, contributing to the compound’s antioxidant properties. These interactions can disrupt cellular processes, leading to cell death in cancer cells or protection against oxidative stress in normal cells.
類似化合物との比較
Similar Compounds
5-(Chloroacetyl)-2-piperidinoselenazole: Similar structure but with a piperidine ring instead of a morpholine ring.
5-(Chloroacetyl)-2-thiomorpholinoselenazole: Contains a sulfur atom in the morpholine ring.
5-(Chloroacetyl)-2-morpholinothiazole: Contains a sulfur atom instead of selenium.
Uniqueness
5-(Chloroacetyl)-2-morpholinoselenazole is unique due to the presence of both selenium and a morpholine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
883992-49-2 |
|---|---|
分子式 |
C9H11ClN2O2Se |
分子量 |
293.62 g/mol |
IUPAC名 |
2-chloro-1-(2-morpholin-4-yl-1,3-selenazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11ClN2O2Se/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6H,1-5H2 |
InChIキー |
SVBKXVDHICMHOY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=C([Se]2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)

![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)


![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)


